molecular formula C19H26BrN3O3 B11544771 (3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-cyclohexylbutanamide

(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-cyclohexylbutanamide

Cat. No.: B11544771
M. Wt: 424.3 g/mol
InChI Key: WDYKGOOMWAPYTP-HYARGMPZSA-N
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-CYCLOHEXYLBUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromo-substituted phenoxy group, an acetamido group, and a cyclohexylbutanamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-CYCLOHEXYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the bromo-substituted phenoxy acetamide. This intermediate is then reacted with cyclohexylbutanamide under specific conditions to form the final product. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-CYCLOHEXYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-CYCLOHEXYLBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-CYCLOHEXYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-CYCLOHEXYLBUTANAMIDE is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C19H26BrN3O3

Molecular Weight

424.3 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-cyclohexylbutanamide

InChI

InChI=1S/C19H26BrN3O3/c1-13-8-9-17(16(20)10-13)26-12-19(25)23-22-14(2)11-18(24)21-15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

WDYKGOOMWAPYTP-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2CCCCC2)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2CCCCC2)Br

Origin of Product

United States

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